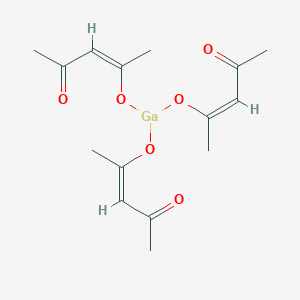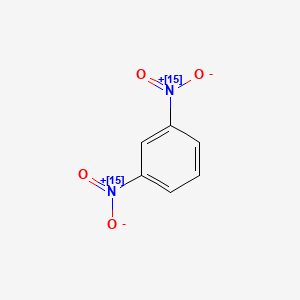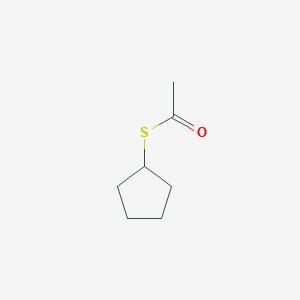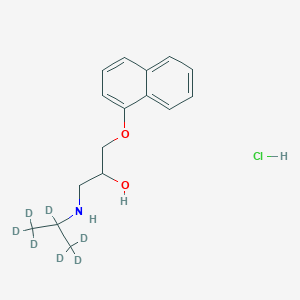
4-Hydroxypropranolol D7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypropranolol D7 (hydrochloride) is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride. It is an active metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is known for its potency, which is comparable to Propranolol, and its ability to inhibit both β1- and β2-adrenergic receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol D7 (hydrochloride) involves the deuteration of 4-Hydroxypropranolol hydrochlorideThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol D7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxypropranolol D7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, Propranolol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the hydroxyl group is replaced by other functional groups .
Applications De Recherche Scientifique
4-Hydroxypropranolol D7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of beta-adrenergic receptor antagonists.
Biology: The compound is used in biological studies to investigate the effects of beta-adrenergic receptor inhibition on various physiological processes.
Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of Propranolol and its metabolites.
Industry: The compound is used in the development of new beta-adrenergic receptor antagonists and other related pharmaceuticals
Mécanisme D'action
4-Hydroxypropranolol D7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. This inhibition leads to a decrease in the effects of catecholamines like adrenaline and noradrenaline on these receptors. The compound has intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These properties contribute to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: The parent compound, known for its non-selective beta-adrenergic receptor antagonism.
4-Hydroxypropranolol: The non-deuterated version of the compound.
Other beta-adrenergic receptor antagonists: Compounds like Atenolol, Metoprolol, and Nadolol
Uniqueness
4-Hydroxypropranolol D7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more resistant to metabolic degradation, allowing for more accurate tracking and analysis in research applications .
Propriétés
Formule moléculaire |
C16H22ClNO2 |
|---|---|
Poids moléculaire |
302.85 g/mol |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |
Clé InChI |
ZMRUPTIKESYGQW-ODLOEXKQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


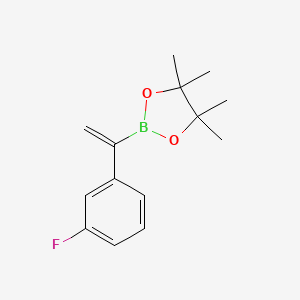
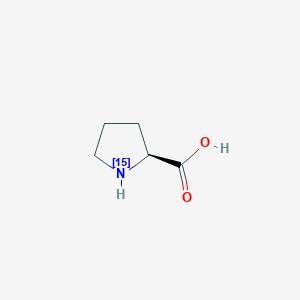
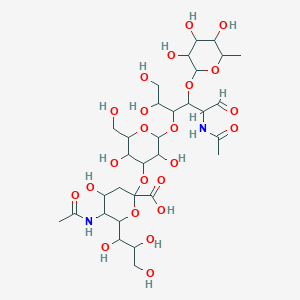
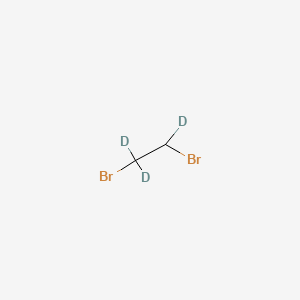

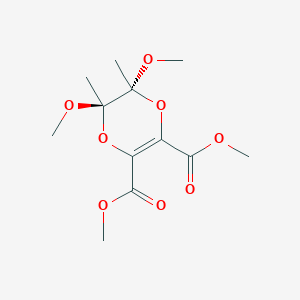

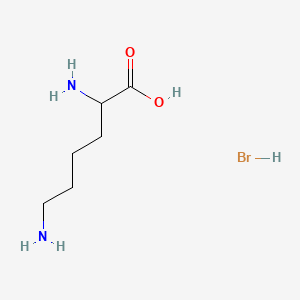
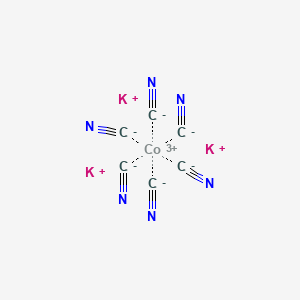
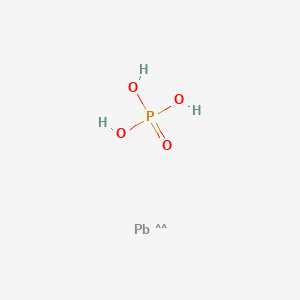
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
